molecular formula C15H23N3 B12266523 N-[1-(but-3-en-1-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(but-3-en-1-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12266523
M. Wt: 245.36 g/mol
InChI Key: KQVCOYXQLQUQSQ-UHFFFAOYSA-N
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Description

N-[1-(but-3-en-1-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and an aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(but-3-en-1-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the aliphatic chain. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(but-3-en-1-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(but-3-en-1-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(but-3-en-1-yl)piperidin-4-yl]-N-methylpyridin-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

N-(1-but-3-enylpiperidin-4-yl)-N-methylpyridin-2-amine

InChI

InChI=1S/C15H23N3/c1-3-4-11-18-12-8-14(9-13-18)17(2)15-7-5-6-10-16-15/h3,5-7,10,14H,1,4,8-9,11-13H2,2H3

InChI Key

KQVCOYXQLQUQSQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCC=C)C2=CC=CC=N2

Origin of Product

United States

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